[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone
Overview
Description
The compound JWH 200 5-hydroxyindole metabolite is a derivative of the synthetic cannabinoid JWH 200. It is an aminoalkylindole that acts as a cannabinoid receptor agonist, binding to the cannabinoid receptor 1 with high affinity. This metabolite is expected to be a urinary metabolite of JWH 200 based on the metabolism of closely related compounds such as JWH 015 and JWH 018 .
Mechanism of Action
Target of Action
The primary target of the JWH 200 5-hydroxyindole metabolite is the cannabinoid (CB) receptor . This compound acts as a CB receptor agonist , binding the CB1 receptor with high affinity .
Mode of Action
The JWH 200 5-hydroxyindole metabolite interacts with its target, the CB1 receptor, by binding to it with high affinity . This binding action triggers a series of biochemical reactions that result in the activation of the receptor and the initiation of its downstream effects.
Pharmacokinetics
It is expected to be a urinary metabolite of jwh 200 based on the metabolism of the closely-related compounds jwh 015 and jwh 018 . The impact of these properties on the compound’s bioavailability is currently unknown.
Biochemical Analysis
Biochemical Properties
The JWH 200 5-hydroxyindole metabolite plays a significant role in biochemical reactions. It interacts with the CB 1 receptor, a protein that is part of the endocannabinoid system . The nature of these interactions involves the metabolite binding to the receptor with high affinity .
Cellular Effects
The effects of the JWH 200 5-hydroxyindole metabolite on cells and cellular processes are primarily mediated through its interaction with the CB 1 receptor . By binding to this receptor, it can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of the JWH 200 5-hydroxyindole metabolite involves its binding interactions with the CB 1 receptor . This binding can lead to changes in gene expression and potentially influence enzyme activity .
Metabolic Pathways
The JWH 200 5-hydroxyindole metabolite is involved in specific metabolic pathways related to the endocannabinoid system . It interacts with enzymes and cofactors within this system, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 200 5-hydroxyindole metabolite involves the hydroxylation of JWH 200. The general synthetic route includes the following steps:
Starting Material: JWH 200, which is (1-(2-morpholinoethyl)-1H-indol-3-yl)(naphthalen-1-yl)methanone.
Hydroxylation: The introduction of a hydroxyl group at the 5-position of the indole ring. This can be achieved using various hydroxylating agents under controlled conditions.
Industrial Production Methods
Industrial production methods for JWH 200 5-hydroxyindole metabolite are not well-documented in the literature. the process would likely involve large-scale hydroxylation reactions using optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The indole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated or nitrated indole derivatives.
Scientific Research Applications
JWH 200 5-hydroxyindole metabolite has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
JWH 015: Another aminoalkylindole with similar cannabinoid receptor activity.
JWH 018: A closely related compound with a similar structure and metabolic profile.
AM-2201: A synthetic cannabinoid with similar pharmacological properties.
Uniqueness
JWH 200 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the 5-position of the indole ring, which distinguishes it from other metabolites. This structural modification can influence its binding affinity and activity at cannabinoid receptors, making it a valuable compound for studying the effects of synthetic cannabinoids .
Properties
IUPAC Name |
[5-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3/c28-19-8-9-24-22(16-19)23(17-27(24)11-10-26-12-14-30-15-13-26)25(29)21-7-3-5-18-4-1-2-6-20(18)21/h1-9,16-17,28H,10-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWRVIWPNCLGLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCN2C=C(C3=C2C=CC(=C3)O)C(=O)C4=CC=CC5=CC=CC=C54 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001017854 | |
Record name | JWH-200 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133438-72-9 | |
Record name | JWH-200 5-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001017854 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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